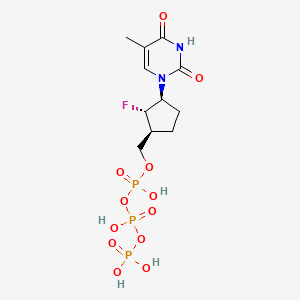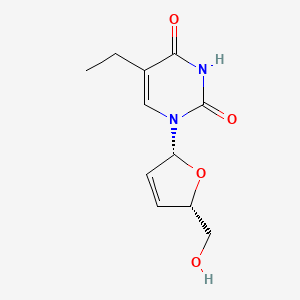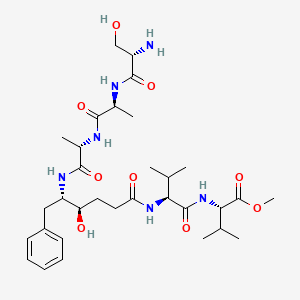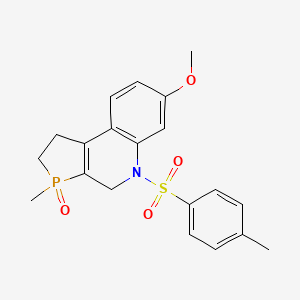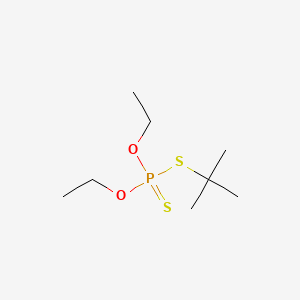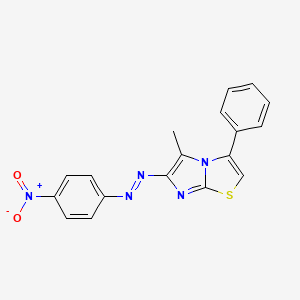
6-((4-(Hydroxy(oxido)amino)phenyl)diazenyl)-5-methyl-3-phenylimidazo(2,1-b)(1,3)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((4-(Hydroxy(oxido)amino)phenyl)diazenyl)-5-methyl-3-phenylimidazo(2,1-b)(1,3)thiazole is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-(Hydroxy(oxido)amino)phenyl)diazenyl)-5-methyl-3-phenylimidazo(2,1-b)(1,3)thiazole typically involves multiple steps, starting with the preparation of the thiazole ring One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates. The purification process typically involves recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-((4-(Hydroxy(oxido)amino)phenyl)diazenyl)-5-methyl-3-phenylimidazo(2,1-b)(1,3)thiazole can undergo various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
6-((4-(Hydroxy(oxido)amino)phenyl)diazenyl)-5-methyl-3-phenylimidazo(2,1-b)(1,3)thiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used as a probe to study enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of 6-((4-(Hydroxy(oxido)amino)phenyl)diazenyl)-5-methyl-3-phenylimidazo(2,1-b)(1,3)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include oxidative stress and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
6-((4-(Hydroxy(oxido)amino)phenyl)diazenyl)-5-methyl-3-phenylimidazo(2,1-b)(1,3)thiazole is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications, from medicinal chemistry to materials science.
Propiedades
Número CAS |
87287-51-2 |
|---|---|
Fórmula molecular |
C18H13N5O2S |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
(5-methyl-3-phenylimidazo[2,1-b][1,3]thiazol-6-yl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C18H13N5O2S/c1-12-17(21-20-14-7-9-15(10-8-14)23(24)25)19-18-22(12)16(11-26-18)13-5-3-2-4-6-13/h2-11H,1H3 |
Clave InChI |
KFYKXFZNZAHSDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2N1C(=CS2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B15194146.png)


![sodium;(2S)-3-[5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-2-(3-methylphenyl)propanoate](/img/structure/B15194155.png)
![strontium;2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzoate](/img/structure/B15194159.png)
